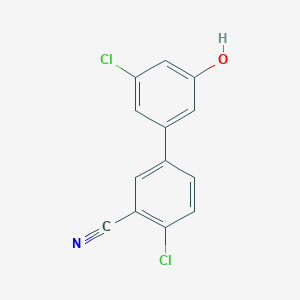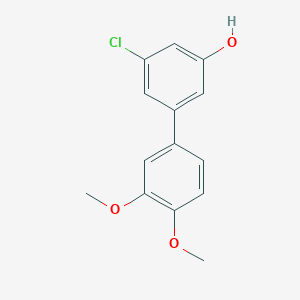
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol (5-FCP-2-CP) is a synthetic, organofluorine compound with a wide range of applications in scientific research. It is used as a reagent for the synthesis of organic and inorganic compounds, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% has a wide range of applications in scientific research. It has been studied as a reagent for the synthesis of organic and inorganic compounds, and has been used in the synthesis of fluorescent probes and dyes. It has also been used as a catalyst in the synthesis of polymers and polymers with functionalized side chains. Additionally, it has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% is not fully understood. However, it is thought to be related to the presence of the two fluorines in the molecule, which are known to interact with the electron-rich aromatic rings of organic molecules, thereby facilitating the formation of reactive intermediates. Additionally, the chlorine atom in the molecule is thought to be involved in the formation of reactive intermediates, which could potentially be used in the synthesis of various organic and inorganic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% have not been extensively studied. However, it has been shown to be non-toxic and non-irritating when applied topically to the skin. Additionally, it has been shown to be non-mutagenic and non-carcinogenic in animal studies.
Advantages and Limitations for Laboratory Experiments
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it has a high yield when used in syntheses. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it has a limited shelf life and can be difficult to store, which can limit its use in some experiments.
Zukünftige Richtungen
The potential future directions for 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, research could be done to explore its potential use in the synthesis of fluorescent probes and dyes, as well as its potential use as a catalyst in the synthesis of polymers and polymers with functionalized side chains. Finally, research could be done to explore ways to improve the storage and shelf life of the compound.
Synthesemethoden
The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95% involves the reaction of 5-fluoro-2-chlorophenol with 5-chloro-2-fluorophenol in the presence of a base. The reaction is typically carried out in aqueous solution at a temperature of 25-30°C for a period of 2-4 hours. The reaction is usually completed in two steps, with the first step involving the formation of the intermediate 5-fluoro-2-chlorophenol and the second step involving the formation of the final product, 5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol, 95%. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-7(6-12(10)16)9-5-8(13(17)18)2-4-11(9)15/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHYXYQNMNKQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686066 |
Source


|
| Record name | 4'-Chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-chlorophenol | |
CAS RN |
1261897-25-9 |
Source


|
| Record name | 4'-Chloro-6-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














